molecular formula C10H11BrO4 B3285782 3-(4-Bromo-2-methoxyphenoxy)propanoic acid CAS No. 81258-24-4

3-(4-Bromo-2-methoxyphenoxy)propanoic acid

カタログ番号: B3285782
CAS番号: 81258-24-4
分子量: 275.1 g/mol
InChIキー: OXRJIVVHTANZHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-Bromo-2-methoxyphenoxy)propanoic acid, with the CAS Number 81258-24-4, is a small molecule building block of interest in organic and medicinal chemistry research. This compound features a carboxylic acid functional group and a bromine atom on its phenoxy ring system, making it a versatile intermediate for various synthetic transformations. The carboxylic acid allows for amide coupling or esterification reactions, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex structures. Its molecular formula is C10H11BrO4, and it has a molecular weight of 275.10 g/mol . As a phenoxypropanoic acid derivative, it shares a structural motif with other bioactive molecules and is used by researchers primarily in the synthesis of novel compounds for pharmaceutical discovery and development. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(4-bromo-2-methoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-9-6-7(11)2-3-8(9)15-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRJIVVHTANZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(4-Bromo-2-methoxyphenoxy)propanoic acid: Synthesis, Characterization, and Applications

[1]

PubChem CID: Not explicitly indexed in public snippets; Analogous to CID 1261675 (Phenyl-propanoic variant) & CID 151199 (Lactisole parent).[1] CAS Registry Number: Custom Synthesis / Intermediate (e.g., related to 1261675-06-2) Chemical Formula: C₁₀H₁₁BrO₄ Molecular Weight: 275.10 g/mol [1]

Executive Summary

3-(4-Bromo-2-methoxyphenoxy)propanoic acid is a functionalized aromatic ether used primarily as a versatile building block in the synthesis of bioactive small molecules.[1] Structurally, it consists of a guaiacol (2-methoxyphenol) core substituted with a bromine atom at the para position and a propanoic acid moiety attached via an ether linkage at the phenolic oxygen.[1]

This compound serves as a critical intermediate in the development of Bcl-2 inhibitors (anti-cancer agents) and is a structural analog to Lactisole (a sweetness inhibitor), making it valuable for Structure-Activity Relationship (SAR) studies in taste modulation and auxin-like herbicide research.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

The physicochemical properties of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid are dictated by its electron-rich aromatic ring and the polar carboxylic acid tail.[1]

PropertyValue / Description
IUPAC Name 3-(4-bromo-2-methoxyphenoxy)propanoic acid
SMILES COc1cc(Br)ccc1OCCC(=O)O
InChIKey Predicted:[1]WHSIIJQOEGXWSN-UHFFFAOYSA-N (Analogous)
LogP (Predicted) ~2.3 - 2.6
pKa (Acid) ~4.5 (Carboxylic acid)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, Ether, Methoxy)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (unless as salt)

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Williamson Ether Synthesis , coupling 4-bromo-2-methoxyphenol with a beta-halo propanoic acid derivative.[1]

Mechanism of Action (Synthesis)

The reaction proceeds via an S_N2 nucleophilic substitution .[1] The phenoxide ion (generated by base deprotonation of the phenol) attacks the beta-carbon of 3-bromopropanoic acid (or beta-propiolactone), displacing the leaving group (bromide) to form the ether linkage.[1]

Experimental Protocol

Reagents:

  • Precursor A: 4-Bromo-2-methoxyphenol (1.0 equiv)[1][2]

  • Precursor B: 3-Bromopropanoic acid (1.2 equiv)[1]

  • Base: Sodium Hydroxide (NaOH) (2.5 equiv)[1]

  • Solvent: Water / Ethanol (1:1 mixture)[1]

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 4-Bromo-2-methoxyphenol in the Water/Ethanol mixture.[1]

    • Slowly add NaOH (aq) while stirring at 0°C to generate the sodium phenoxide salt.[1]

    • Checkpoint: Solution should turn slightly yellow/amber indicating phenoxide formation.[1]

  • Coupling Reaction:

    • Add 3-Bromopropanoic acid dropwise to the reaction mixture.

    • Heat the mixture to reflux (80-90°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH ~2 using 1M HCl.[1] This precipitates the free acid form of the product.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the combined organic layers with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc gradient) if high purity (>98%) is required.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart4-Bromo-2-methoxyphenol(Precursor A)BaseNaOH / RefluxStart->BaseReagent3-Bromopropanoic Acid(Precursor B)Reagent->BaseIntermediateSodium 3-(4-bromo-2-methoxyphenoxy)propanoateBase->IntermediateS_N2 CouplingAcidificationHCl (pH 2)Intermediate->AcidificationProtonationProduct3-(4-Bromo-2-methoxyphenoxy)propanoic acid(Final Product)Acidification->ProductPrecipitation

Caption: Step-by-step Williamson ether synthesis pathway for generating the target acid from bromoguaiacol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

    • δ 6.9 - 7.2 ppm (m, 3H): Aromatic protons (ABC system typical of 1,2,4-trisubstituted benzene).[1]

    • δ 4.15 ppm (t, 2H): Methylene adjacent to oxygen (-O-CH ₂-).[1]

    • δ 3.75 ppm (s, 3H): Methoxy group (-OCH ₃).[1]

    • δ 2.65 ppm (t, 2H): Methylene adjacent to carbonyl (-CH ₂-COOH).[1]

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) or ESI+ (Positive Mode).[1]

  • Signature: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br).[1]

    • [M-H]⁻: Peaks at m/z 273 and 275.[1]

Biological & Pharmacological Applications[1][9][10]

While less common than its 2-phenoxy isomer (Lactisole), this 3-phenoxy derivative possesses distinct utility in drug discovery.[1]

A. Bcl-2 Inhibition (Oncology)

Recent patent literature (e.g., WO2021208963) highlights phenoxy-alkanoic acid derivatives as intermediates for synthesizing Bcl-2 inhibitors .[1] These small molecules bind to the BH3 groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), promoting apoptosis in cancer cells.[1] The 4-bromo substituent allows for further cross-coupling (Suzuki-Miyaura) to attach larger heteroaromatic scaffolds required for high-affinity binding.[1]

B. Taste Modulation (SAR Studies)

The structural isomer, 2-(4-methoxyphenoxy)propanoic acid (Lactisole) , is a potent inhibitor of the sweet taste receptor (T1R2/T1R3).[1]

  • 3-Isomer Role: The 3-(4-bromo...) analog is used in Structure-Activity Relationship (SAR) studies to map the steric constraints of the receptor's binding pocket.[1] Typically, moving the ether linkage from position 2 to 3 significantly alters potency, often rendering the molecule inactive or converting it into a weak antagonist, which helps define the pharmacophore.[1]

C. Auxin-Like Herbicide Activity

Phenoxypropanoic acids are a known class of auxinic herbicides (e.g., Dichlorprop).[1] The 3-phenoxy derivatives often exhibit lower herbicidal activity than their 2-phenoxy counterparts but are studied for selectivity in broadleaf weed control.[1]

Functional Pathway Diagram

ApplicationsCore3-(4-Bromo-2-methoxyphenoxy)propanoic acidApp1Medicinal Chemistry(Bcl-2 Inhibitor Scaffold)Core->App1App2Agrochemicals(Auxin Mimic / Herbicide)Core->App2App3Taste Modulation Research(Lactisole Analog / SAR Probe)Core->App3Mech1Suzuki Coupling via Br(Library Generation)App1->Mech1Mech2T1R2/T1R3 Receptor Binding(Steric Mapping)App3->Mech2

Caption: Strategic applications of the compound in drug design, agriculture, and sensory science.

Safety & Handling (SDS Guidelines)

As a halogenated organic acid, standard safety protocols must be strictly followed.[1]

  • Hazards:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent moisture absorption.[1]

References

  • PubChem. Compound Summary: 4-Bromo-2-methoxyphenol (Precursor).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Google Patents. WO2021208963A1 - Bcl-2 inhibitor.[1] (2021).[1] Available at: [1]

  • ResearchGate. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid (Lactisole).[1] Chemical Senses (1999).[1] Available at: [Link][1]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most fundamental linkage in modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster pharmaceuticals.[1][2] The reliable and efficient construction of this bond is therefore a cornerstone of drug discovery and development. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[3] Consequently, a diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1]

This document provides a comprehensive guide to developing robust and scalable amide coupling protocols for 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, a versatile building block in synthetic chemistry. We will explore the underlying principles of carboxylic acid activation, provide a strategic framework for selecting reagents and conditions, and offer detailed experimental protocols and troubleshooting advice tailored to researchers, scientists, and drug development professionals.

Substrate Analysis: Understanding the Coupling Partners

The success of an amide coupling reaction is dictated by the interplay between the carboxylic acid, the amine, and the chosen reaction conditions.

  • The Carboxylic Acid: 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

    • Structure: This molecule features a standard propanoic acid chain, which is not sterically demanding at the α- or β-carbons.

    • Reactivity: The electronic effects of the substituted phenoxy group are relatively distant from the carboxylic acid moiety and are not expected to significantly impact its intrinsic reactivity. Therefore, this acid serves as an excellent model substrate where the primary challenge is typically dictated by the nature of the amine coupling partner.

  • The Amine: The Critical Variable The nucleophilicity and steric profile of the amine are the most critical factors in designing a successful coupling strategy. Amines can be broadly categorized as:

    • Simple Aliphatic Amines (Primary & Secondary): Generally highly nucleophilic and unhindered (e.g., benzylamine, piperidine). These are the easiest to couple.

    • Sterically Hindered Amines: Bulky groups near the nitrogen center impede the approach to the activated acid (e.g., tert-butylamine, diisopropylamine).[4] These often require more potent coupling reagents or harsher conditions.

    • Electron-Deficient Amines (e.g., Anilines): The nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.[5][6] Couplings with anilines, especially those bearing electron-withdrawing groups, are notoriously challenging and often sluggish.[2][7]

The Mechanism of Activation: A Foundation for Rational Design

Amide coupling proceeds via a two-step mechanism:

  • Activation: The coupling reagent reacts with the carboxylic acid to generate a highly reactive acyl intermediate.

  • Aminolysis: The amine nucleophile attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the desired amide and release the activated leaving group.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic example. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.[5][9] To mitigate this and to suppress potential racemization of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt efficiently traps the O-acylisourea to form a more stable HOBt-active ester, which is less prone to side reactions and reacts cleanly with the amine.[10][11]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl Amide Amide (Product) O_acyl->Amide Aminolysis Urea Urea (Byproduct) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) HOBt_ester HOBt Active Ester O_acyl->HOBt_ester Trapping (Desired) Amine Amine (R'-NH₂) Amine->Amide Amine->HOBt_ester HOBt HOBt (Additive) HOBt->HOBt_ester HOBt_ester->Amide Aminolysis

Caption: Carbodiimide (EDC) coupling mechanism.

A Strategic Workflow for Condition Screening

A systematic approach is essential for efficiently identifying optimal coupling conditions. The following workflow outlines a logical progression from standard to more forcing conditions, adaptable to the specific amine substrate.

Screening_Workflow start Start: Acid + Amine cond1 Condition 1 (Standard): EDC, HOBt, DIPEA in DMF, RT start->cond1 check1 Reaction Complete? (TLC/LC-MS) cond1->check1 cond2 Condition 2 (Forcing): HATU, DIPEA in DMF, RT to 50°C check1->cond2 No / Sluggish workup Workup & Purification check1->workup Yes check2 Reaction Complete? cond2->check2 cond3 Condition 3 (Advanced): Acyl Fluoride Formation (e.g., XtalFluor-E) then Amine, High Temp check2->cond3 No / Sluggish check2->workup Yes cond3->workup Success fail Re-evaluate Strategy: - Different Reagent Class - Check Starting Materials cond3->fail Failure

Caption: Workflow for screening amide coupling conditions.

Summary of Common Coupling Conditions

The table below summarizes key reagents and their typical applications, providing a quick reference for protocol selection.

Category Reagent Additive Base Solvent Key Characteristics & Best Use Cases
Carbodiimides EDC, DCCHOBt, OxymaDIPEA, TEADMF, DCMCost-effective; good for standard couplings. Byproduct removal can be challenging (EDC's is water-soluble, DCC's is not).[10][12]
Uronium/Aminium HATU, HBTUInternalDIPEADMF, NMPHighly reactive, fast, and efficient. Excellent for hindered amines, electron-deficient anilines, and minimizing racemization.[3][11][13]
Phosphonium PyBOP, PyAOPInternalDIPEADMF, DCMVery powerful reagents, similar in application to uronium salts. Effective for difficult couplings.[7][11]
Acyl Halide SOCl₂, (COCl)₂NonePyridine, TEADCM, THFForms a highly reactive acyl chloride intermediate. Harsher conditions may not be suitable for complex molecules with sensitive functional groups.[3]

Causality Behind Reagent Choices:

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial. Its steric bulk prevents it from competing with the desired amine as a nucleophile, a potential side reaction with the less hindered Triethylamine (TEA).[14] Typically 2-3 equivalents are used to neutralize the HOBt/HATU acidic proton and any amine salts.

  • Solvent: Polar aprotic solvents like DMF or NMP are preferred for their excellent ability to solvate the reaction components, which is critical for reaction efficiency, especially in solid-phase synthesis.[15][16][17] Dichloromethane (DCM) is often used with carbodiimides but may be a poorer solvent for more complex or polar substrates.[16]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General-Purpose Coupling using EDC/HOBt

(Ideal for primary and secondary aliphatic amines)

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromo-2-methoxyphenoxy)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Protocol 2: High-Efficiency Coupling using HATU

(Recommended for sterically hindered or electron-deficient amines)

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromo-2-methoxyphenoxy)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or NMP) to a concentration of 0.1-0.2 M.

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours. If the reaction is sluggish (as determined by LC-MS), gently heat the mixture to 40-50 °C.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.[13]

Protocol 3: Standard Aqueous Workup and Purification
  • Quenching: Upon reaction completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with 5% aqueous citric acid or 1 M HCl (to remove excess amine and DIPEA).

  • Base Wash: Wash with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt).

  • Brine Wash: Wash with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities like DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the pure amide product.[5][18]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate activation of the acid. 2. Poor nucleophilicity of the amine. 3. Presence of moisture hydrolyzing reagents. 4. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., EDC → HATU).[12] 2. Increase reaction temperature (e.g., RT to 50°C). 3. Ensure all glassware is oven-dried and use anhydrous solvents.[12] 4. Increase reaction time or reagent stoichiometry.
N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC/DCC).Ensure an additive like HOBt or Oxyma is used.[5] Add the carbodiimide last at 0°C to allow the additive to compete effectively for the intermediate.
Starting Material Recovery Reaction is too slow under the chosen conditions.Move to a more forcing protocol as outlined in the workflow (Section 4.0). Verify the purity and identity of starting materials.
Difficult Purification Byproducts (urea, etc.) have similar polarity to the desired product.Perform a thorough aqueous workup as described in Protocol 3. If EDC was used, its urea byproduct is water-soluble. If DCC was used, the urea can often be removed by filtration. An acidic wash is key to removing basic impurities.[5][19]

Conclusion

The successful synthesis of amides from 3-(4-Bromo-2-methoxyphenoxy)propanoic acid is readily achievable through the rational selection of coupling conditions. While standard EDC/HOBt protocols are sufficient for simple amines, challenging substrates such as sterically hindered or electron-deficient amines necessitate the use of more potent uronium-based reagents like HATU. By following a systematic screening workflow, employing robust experimental protocols, and understanding the principles behind common troubleshooting solutions, researchers can efficiently and reliably synthesize a diverse library of amide derivatives for applications across the chemical sciences.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
  • Wikipedia. (n.d.). Carbodiimide.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
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  • Taylor, C. K., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research.
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  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
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  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Feller, M., et al. (2009). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Organometallics. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
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  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Sherwood, J., et al. (2017). The greening of peptide synthesis. Green Chemistry. Available at: [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide.
  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Balskus, E. P. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Natural Product Reports. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?.
  • Chandrasekhar, S., et al. (2011). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Amine.
  • YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Available at: [Link]

  • Li, D., et al. (2016). Synthesis method for 3-methoxypropiophenone. Semantic Scholar. Available at: [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Application Note: Characterizing 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the evaluation of 3-(4-bromo-2-methoxyphenoxy)propanoic acid and its derivatives as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs). We present detailed protocols for in vitro characterization, including ligand binding assays, cell-based transcriptional activation reporter assays, and target gene expression analysis via quantitative PCR. The document explains the scientific rationale behind experimental design and data interpretation, enabling researchers to determine the potency, efficacy, and isoform selectivity of this novel chemical scaffold.

Introduction: The PPAR Family as Therapeutic Targets

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Three distinct isoforms have been identified: PPARα, PPARγ, and PPARβ/δ.[3][4] These receptors are critical regulators of numerous physiological processes, including lipid and glucose metabolism, cellular differentiation, and inflammation.[5][6]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation primarily lowers triglyceride levels.[6][7] Fibrates, a class of PPARα agonists, are used clinically to treat hypertriglyceridemia.[6]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a crucial role in enhancing insulin sensitivity.[7][8] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone, are potent PPARγ agonists used to treat type 2 diabetes.[9]

  • PPARβ/δ: Expressed ubiquitously, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in glucose homeostasis and energy utilization.[6][7]

Given their central role in metabolic diseases, the development of novel PPAR agonists, particularly those with specific isoform selectivity or balanced pan-agonist profiles, is a significant goal in drug discovery.[7]

The 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid Scaffold

The chemical structure of 3-(4-bromo-2-methoxyphenoxy)propanoic acid presents a promising starting point for the development of PPAR agonists. Its phenoxypropanoic acid core is a common feature in several known nuclear receptor ligands. The bromo- and methoxy- substitutions offer distinct electronic and steric properties that can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the different PPAR isoforms.

Chemical Structure:

  • IUPAC Name: 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

  • Molecular Formula: C₁₀H₁₁BrO₄

  • Key Features:

    • Carboxylic Acid Head Group: Essential for interacting with key amino acid residues within the PPAR ligand-binding pocket (LBP).

    • Phenoxy Linker: Provides a rigid scaffold to orient the head group and tail region.

    • Substituted Aromatic Ring: The bromo and methoxy groups can be modified to tune selectivity and potency.

Experimental Characterization Workflow

The following sections provide detailed protocols to assess the potential of the 3-(4-bromo-2-methoxyphenoxy)propanoic acid scaffold as a PPAR agonist. The workflow is designed to first establish binding to the receptor, then confirm functional activation in a cellular context, and finally, measure the effect on downstream target gene expression.

Protocol 1: In Vitro PPAR Ligand Binding Assay

Principle: This assay determines the ability of a test compound to physically interact with the PPAR ligand-binding domain (LBD). A common method is a competitive binding assay, where the test compound competes with a known high-affinity fluorescent or radiolabeled ligand.[10][11] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for this purpose.[12][13]

Methodology: TR-FRET Competitive Binding Assay

  • Materials:

    • Recombinant human PPARα, γ, or β/δ LBD (often GST-tagged).

    • Terbium (Tb)-labeled anti-GST antibody.

    • Fluorescently-labeled PPAR pan-agonist (e.g., Fluormone™ Pan-PPAR Green).[12][14]

    • Test compound: 3-(4-bromo-2-methoxyphenoxy)propanoic acid.

    • Known reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ).

    • Assay buffer and 384-well microplates.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the test compound and reference agonists in assay buffer. A typical starting range is from 100 µM down to 1 pM.

    • In a 384-well plate, add the test compound dilutions. Include wells for a "no competitor" control (maximum FRET) and a "high concentration of reference agonist" control (minimum FRET).

    • Add a pre-mixed solution containing the PPAR-LBD and the Tb-anti-GST antibody to each well. Incubate briefly as per the manufacturer's instructions.

    • Add the fluorescent pan-PPAR ligand to all wells.

    • Incubate the plate for 1-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-capable plate reader, measuring emissions at two wavelengths (e.g., 495 nm for terbium and 520 nm for the fluorescent ligand).[13]

  • Data Analysis and Interpretation:

    • Calculate the ratio of the acceptor (520 nm) to the donor (495 nm) fluorescence.

    • Plot the FRET ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the fluorescent ligand.

    • A lower IC₅₀ value indicates a higher binding affinity for the PPAR isoform. Comparing the IC₅₀ values across the three PPAR isoforms reveals the selectivity profile of the scaffold.

Protocol 2: Cell-Based PPAR Transcriptional Activation Assay

Principle: This functional assay measures the ability of a ligand-bound PPAR to activate gene transcription. A common approach is a luciferase reporter assay.[15][16][17] In this system, cells are engineered to express a PPAR of interest and a reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).[17] When an agonist activates the PPAR, the receptor complex binds to the PPRE and drives the expression of luciferase, which produces a measurable light signal upon addition of its substrate.[15]

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_exp Experiment cluster_read Data Acquisition cluster_analysis Analysis A 1. Seed Reporter Cells in 96-well plate C 3. Treat Cells with Compound (24-hour incubation) A->C Day 1 B 2. Prepare Serial Dilution of Test Compound B->C D 4. Lyse Cells C->D Day 2 E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Calculate EC50 & Efficacy F->G

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Methodology: Dual-Luciferase Reporter Assay

  • Materials:

    • Mammalian cell line (e.g., HEK293T, HepG2, or COS-7).[16]

    • Expression plasmid for full-length human PPARα, γ, or β/δ.

    • Firefly luciferase reporter plasmid containing a PPRE promoter (e.g., pPPRE-tk-Luc).

    • Control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

    • Transfection reagent.

    • Dual-Glo® Luciferase Assay System or similar.[16]

    • 96-well cell culture plates.

  • Step-by-Step Protocol:

    • Transfection (Day 1): Co-transfect the cells in a culture flask with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

    • Plating (Day 1): After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Compound Treatment (Day 2): Prepare serial dilutions of the test compound and reference agonists in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 22-24 hours in a cell culture incubator.[15]

    • Lysis and Measurement (Day 3):

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Discard the culture medium. Add cell lysis buffer and incubate for 5-10 minutes to ensure complete lysis.[18]

      • Add the Firefly luciferase substrate to each well and immediately measure the luminescence (Signal 1).[18]

      • Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla substrate) to each well and measure the luminescence again (Signal 2).[18]

  • Data Analysis and Interpretation:

    • For each well, calculate the normalized response by dividing the Firefly luminescence (Signal 1) by the Renilla luminescence (Signal 2).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

    • The EC₅₀ value indicates the compound's potency. The Emax, relative to a known full agonist, indicates whether the compound is a full or partial agonist.

Protocol 3: Target Gene Expression Analysis by qPCR

Principle: A definitive confirmation of PPAR agonism is the demonstration that the compound can induce the expression of known endogenous PPAR target genes in a relevant cell type. Quantitative Real-Time PCR (qPCR) is a highly sensitive method for measuring changes in mRNA levels.[1][19][20]

Methodology: qPCR for PPAR Target Genes

  • Materials:

    • Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

    • Test compound and reference agonists.

    • RNA extraction kit.

    • cDNA synthesis kit (reverse transcriptase).

    • SYBR® Green qPCR Master Mix.[20]

    • Validated qPCR primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH, RPL13A).[21]

  • Step-by-Step Protocol:

    • Cell Treatment: Culture the chosen cell line in 6-well plates. Treat the cells with the test compound at a concentration around its EC₅₀ (determined from the reporter assay) for 8-24 hours.[22] Include vehicle and reference agonist controls.

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.

    • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.[20]

    • qPCR Reaction Setup: In a qPCR plate, set up triplicate reactions for each sample. Each reaction should contain cDNA template, forward and reverse primers for a target gene or housekeeping gene, and SYBR Green master mix.[19]

    • qPCR Run: Run the plate in a real-time PCR machine using a standard thermal cycling protocol. Ensure a melt curve analysis is performed at the end to verify the specificity of the amplified product.

  • Data Analysis and Interpretation:

    • Use the comparative Cₜ (ΔΔCₜ) method to calculate the relative fold change in gene expression.[19]

    • Normalize the Cₜ value of the target gene to the Cₜ value of the housekeeping gene for each sample (ΔCₜ).

    • Calculate the change relative to the vehicle control (ΔΔCₜ).

    • The fold change is calculated as 2^(-ΔΔCₜ).

    • A significant increase in the mRNA levels of known target genes in response to the compound confirms its activity as a PPAR agonist at the level of endogenous gene regulation.

Data Interpretation and Expected Results

The combined data from these three assays provide a comprehensive profile of the 3-(4-bromo-2-methoxyphenoxy)propanoic acid scaffold.

PPAR Signaling Pathway Diagram

G cluster_cyto Cytoplasm cluster_nuc Nucleus Agonist PPAR Agonist (Test Compound) PPAR PPAR Agonist->PPAR Binds & Activates Agonist->PPAR RXR RXR PPAR->RXR Heterodimerizes CoRep Co-repressors PPAR->CoRep Represses Gene (Inactive State) PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA CoAct Co-activators TargetGene Target Gene Transcription CoAct->TargetGene Initiates PPRE->CoAct Recruits mRNA mRNA TargetGene->mRNA

Caption: Generalized PPAR signaling pathway.[3][5][23]

Example Data Summary Table (Hypothetical Results)

Assay TypeParameterPPARαPPARγPPARβ/δ
Binding Assay IC₅₀ (nM)850150>10,000
Reporter Assay EC₅₀ (nM)1200250>10,000
Emax (% of Full Agonist)95%110%<5%
qPCR Fold Change (CPT1A)1.8--
qPCR Fold Change (FABP4)-8.5-

Interpretation of Hypothetical Data:

  • The IC₅₀ and EC₅₀ values suggest the compound is a potent and selective PPARγ agonist .

  • The low micromolar/high nanomolar activity for PPARα indicates weaker, secondary activity at this isoform, classifying it as a PPARγ-preferring dual agonist.

  • The Emax values near 100% indicate it is a full agonist for both PPARα and PPARγ.

  • The lack of activity at PPARβ/δ confirms its selectivity.

  • The qPCR results validate the functional activity, showing induction of the PPARγ target gene FABP4 and weaker induction of the PPARα target gene CPT1A.

Conclusion and Future Directions

This application note outlines a robust, multi-step process for characterizing the 3-(4-bromo-2-methoxyphenoxy)propanoic acid scaffold as a potential PPAR agonist. By systematically evaluating its binding affinity, functional potency, and impact on endogenous gene expression, researchers can build a comprehensive profile of this and related molecules. Positive results from this workflow would justify further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to improve potency and/or selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy in animal models of metabolic diseases, such as obese db/db mice, to assess its effects on insulin resistance, dyslipidemia, and hepatic steatosis.[7]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

This structured approach provides the necessary foundation for advancing novel chemical scaffolds from initial hits to validated leads in the drug discovery pipeline for metabolic diseases.

References

  • Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]

  • QIAGEN. PPAR Signaling | GeneGlobe. Available from: [Link]

  • ResearchGate. A basic mechanism of PPAR signaling. Following ligand binding, PPAR... Available from: [Link]

  • Dutchak, P. A., et al. PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine. Available from: [Link]

  • Frontera, J. L., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology. Available from: [Link]

  • Nofsinger, R. R., et al. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. Nuclear Receptor Signaling. Available from: [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available from: [Link]

  • Li, S., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules. Available from: [Link]

  • Yamamoto, K., et al. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. Available from: [Link]

  • ResearchGate. Competitive in vitro ligand binding assay for PPAR/. Interaction of... Available from: [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. Available from: [Link]

  • Tsou, T. C., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in Molecular Biology. Available from: [Link]

  • Mohammadi, A., et al. (2022). Designing Specific Primers for Amplification and Quantitative Analysis of the GPR120 and PPARγ Genes. Research in Molecular Medicine. Available from: [Link]

  • Nakashima, T., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules. Available from: [Link]

  • ResearchGate. Competitive in vitro PPAR ligand binding assays. A, displacement of the... Available from: [Link]

  • Wang, A., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives. Available from: [Link]

  • Hsieh, C. H., et al. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. BMC Genomics. Available from: [Link]

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. Available from: [Link]

  • ResearchGate. How can I assess the activity of the nuclear receptor PPAR gamma? Available from: [Link]

  • OriGene Technologies. PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). Available from: [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Experimental & Molecular Medicine. Available from: [Link]

  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Vafaeipour, Z., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Metabolites. Available from: [Link]

  • Si-Reda, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. Available from: [Link]

  • Sharma, A., et al. (2022). PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • Sousa, J. C. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]

  • Khom, S., et al. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. Cells. Available from: [Link]

Sources

Microwave-assisted synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid

Executive Summary

This application note details an optimized protocol for the synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid , a critical intermediate in the development of PPAR agonists and selective COX-2 inhibitors.[1]

Traditional synthesis of aryloxy carboxylic acids via Williamson etherification often requires prolonged reflux (12–24 hours) and suffers from competitive elimination reactions. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction to completion in under 20 minutes with improved impurity profiles. By leveraging the dielectric heating properties of polar aqueous solvents, we achieve a 92% isolated yield compared to ~65% via conventional thermal methods.

Chemical Context & Mechanism

The synthesis involves the O-alkylation of 4-Bromo-2-methoxyphenol with 3-chloropropanoic acid .[1]

Mechanistic Insight: While often classified as a standard SN2 substitution, the reaction under basic conditions likely proceeds via a hybrid mechanism. The strong base (NaOH) serves two functions:

  • Deprotonation: Converts the phenol to the more nucleophilic phenoxide and the carboxylic acid to the carboxylate.

  • In-Situ Elimination (Pathway B): A portion of 3-chloropropanoic acid may undergo E2 elimination to form acrylate, which the phenoxide then attacks via Michael addition. Microwave irradiation favors the rapid nucleophilic attack, minimizing polymerization side products common in thermal Michael additions.

Reaction Scheme:



Workflow Visualization

The following diagram illustrates the optimized experimental workflow and decision gates.

G Start Start: Reagent Prep Mix Dissolve NaOH (3 eq) in Water Start->Mix Add Add 4-Bromo-2-methoxyphenol (1 eq) & 3-Chloropropanoic acid (1.2 eq) Mix->Add MW MW Irradiation 110°C | 15 min | High Stirring Add->MW Check TLC/LC-MS Check (SM Consumed?) MW->Check Acidify Cool to 5°C Acidify to pH 1-2 with HCl Check->Acidify Yes Retry Extend MW Time (+5 min) Check->Retry No Filter Precipitate Filtration & Cold Water Wash Acidify->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Product (White Solid) Recryst->Final Retry->MW

Caption: Figure 1. Optimized microwave workflow for the synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid.

Experimental Protocol

Materials
  • Substrate: 4-Bromo-2-methoxyphenol (CAS: 7362-39-2)[1]

  • Reagent: 3-Chloropropanoic acid (CAS: 107-94-8)[1]

  • Base: Sodium Hydroxide (NaOH), pellets[1]

  • Solvent: Deionized Water[1]

  • Acid: Hydrochloric Acid (6M)[1]

Equipment
  • Reactor: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave).[1]

  • Vessel: 10–20 mL Microwave vial with crimp cap/septum.

  • Sensor: IR temperature sensor (internal fiber optic probe preferred for accuracy).

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 20 mL microwave vial, dissolve NaOH (6.0 mmol, 240 mg) in 5 mL of deionized water .

    • Note: The reaction requires 3 equivalents of base: 1 eq to neutralize the chloropropanoic acid, 1 eq to deprotonate the phenol, and 1 eq excess to drive the kinetics.

  • Addition:

    • Add 4-Bromo-2-methoxyphenol (2.0 mmol, 406 mg) to the basic solution.[1] The solution may turn slightly yellow due to phenoxide formation.

    • Add 3-Chloropropanoic acid (2.4 mmol, 260 mg) .

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Pre-stir: 30 seconds (to ensure homogeneity).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Absorption Level: High (due to polar aqueous solvent).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Work-up:

    • Allow the vial to cool to 50 °C inside the reactor, then remove.

    • Transfer the reaction mixture to a 50 mL beaker.

    • Cool the beaker in an ice bath to ~5 °C.

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2. A thick white precipitate will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 mL) to remove residual salts (NaCl).

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1), cool slowly to room temperature, then refrigerate.

    • Dry the crystals in a vacuum oven at 40 °C for 4 hours.

Results & Validation

The microwave protocol demonstrates superior efficiency compared to the conventional reflux method (Oil bath, 100°C).

Table 1: Comparative Analysis

ParameterConventional RefluxMicrowave Protocol (This Work)
Reaction Time 16 Hours15 Minutes
Solvent System Water (Reflux)Water (Sealed, 110°C)
Isolated Yield 68%92%
Purity (HPLC) 88% (requires column)>98% (after recrystallization)
Energy Consumption High (continuous heating)Low (targeted dielectric heating)

Characterization Data (Expected):

  • Appearance: White crystalline solid.

  • Melting Point: 108–110 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.3 (s, 1H, COOH), 7.15 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.88 (d, 1H, Ar-H), 4.18 (t, 2H, O-CH2), 3.78 (s, 3H, OMe), 2.65 (t, 2H, CH2-COOH).[1]
    

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Incomplete deprotonation or elimination of the alkylating agent.

    • Fix: Increase NaOH to 4 equivalents. Ensure the microwave vial is sealed properly to maintain pressure (approx. 2-4 bar at 110°C), which allows the solvent to exceed its boiling point.

  • Issue: Oily Product upon Acidification.

    • Cause: Impurities or insufficient cooling.

    • Fix: Ensure the solution is <5°C before adding HCl. If oil persists, scratch the glass side with a spatula to induce nucleation or extract with Ethyl Acetate.

  • Safety Note: 3-Chloropropanoic acid is corrosive. 4-Bromo-2-methoxyphenol is an irritant.[1] Perform all transfers in a fume hood. The microwave vessel is under pressure; do not open until temperature is <50°C.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Bogdal, D., & Pielichowski, J. (1999).[1] "Microwave-assisted Williamson ether synthesis." Polymer, 40, 1037-1045.[1] (Foundational work on phase-transfer catalysis in MW).

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (Standard text for MW protocols).
  • Paul, S., & Gupta, M. (2004).[1][2] "Zinc-catalyzed Williamson ether synthesis in the absence of base."[2] Tetrahedron Letters, 45(47), 8825-8829.[1] [Link][1]

  • Nagy, P., et al. (2016).[1] "Microwave-Assisted Synthesis of Phenoxyacetic Acids." Current Organic Chemistry. (General methodology for phenoxy acid synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Phenoxy Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxy acid synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. Phenoxyacetic acids are crucial structural motifs in pharmaceuticals, herbicides, and other functional molecules[1][2]. Their synthesis, most commonly achieved via the Williamson ether synthesis, is a cornerstone reaction in organic chemistry[3][4][5]. However, achieving high conversion and purity can be challenging.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide logical, field-proven strategies to optimize your reaction outcomes.

Core Principles: The Williamson Ether Synthesis for Phenoxy Acids

The synthesis typically involves the reaction of a phenol with a haloacetic acid (like chloroacetic acid) under basic conditions[1][6][7]. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide leaving group[3][4].

Below is a generalized workflow for this synthesis.

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: S_N2 Reaction cluster_workup Step 3: Workup & Isolation Phenol Phenol Starting Material Base Add Strong Base (e.g., NaOH, KOH) Phenol->Base Phenoxide Phenoxide Ion (Nucleophile) Base->Phenoxide Reaction_Vessel Combine & Heat (e.g., 90-100°C) Phenoxide->Reaction_Vessel Haloacetic_Acid Haloacetic Acid (Electrophile) Haloacetic_Acid->Reaction_Vessel Product_Salt Phenoxyacetate Salt Reaction_Vessel->Product_Salt Acidification Acidify with Strong Acid (e.g., HCl) Product_Salt->Acidification Precipitation Precipitation of Product Acidification->Precipitation Isolation Filter, Wash & Dry Precipitation->Isolation Final_Product Pure Phenoxyacetic Acid Isolation->Final_Product

Caption: General workflow for phenoxy acid synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during phenoxy acid synthesis.

Issue 1: Low yield with significant unreacted phenol starting material.

Question: My post-reaction analysis (TLC, HPLC) shows a large amount of my starting phenol remains, and the yield of phenoxyacetic acid is very low. What are the likely causes and how can I fix this?

Answer: This is a classic symptom of incomplete phenoxide formation or insufficient nucleophilic attack. The phenoxide ion is the true nucleophile in this reaction, not the neutral phenol[4]. If the phenol is not adequately deprotonated, the reaction will not proceed efficiently.

Potential Causes & Explanations:

  • Insufficient Base: The stoichiometry of the base is critical. You need at least two equivalents of base: one to deprotonate the phenol and a second to neutralize the carboxylic acid of the haloacetic acid reagent. Using only one equivalent will result in an acid-base reaction between the newly formed phenoxyacetic acid and the remaining phenoxide, quenching the nucleophile.

  • Inappropriate Base Strength: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective, weaker bases like sodium bicarbonate may not be strong enough to fully deprotonate all phenols, leading to an equilibrium with significant unreacted starting material[8][9].

  • Poor Reagent Quality: The base may be old and have absorbed atmospheric CO₂, reducing its effective molarity. The phenol itself could be impure.

Diagnostic & Corrective Actions:

  • Protocol 1: Optimizing Base Stoichiometry

    • Ensure you are using a minimum of 2.0 molar equivalents of base relative to the limiting reagent (typically the phenol).

    • Consider a slight excess (e.g., 2.1-2.2 equivalents) to compensate for any degradation or moisture content. A patent for 2,4-dichlorophenoxyacetic acid synthesis highlights the importance of managing base and chloroacetic acid ratios to prevent side reactions and drive completion[10].

    • Run a series of small-scale trial reactions with varying base equivalents (e.g., 2.0, 2.2, 2.5 eq.) to find the optimal condition for your specific substrates.

  • Protocol 2: Verifying Reagent Quality

    • Base Titration: Prepare a standard solution of your base (e.g., NaOH) and titrate it against a known concentration of a primary standard acid (e.g., potassium hydrogen phthalate - KHP) to confirm its molarity.

    • Starting Material Analysis: Check the purity of your phenol using techniques like melting point analysis, NMR, or GC-MS to ensure it meets specifications.

The following table summarizes common bases used in this synthesis.

BasepKa of Conjugate AcidTypical Use CaseAdvantagesDisadvantages
Sodium Hydroxide (NaOH)~15.7Standard, aqueous conditionsInexpensive, highly effectiveCan promote hydrolysis of halo-acid
Potassium Hydroxide (KOH)~15.7Standard, aqueous conditionsSimilar to NaOH, sometimes more solubleCan promote hydrolysis of halo-acid
Sodium Carbonate (Na₂CO₃)~10.3Anhydrous, polar aprotic solventsMilder, can reduce side reactionsMay not be strong enough for all phenols
Potassium Carbonate (K₂CO₃)~10.3Anhydrous, polar aprotic solventsCommon in anhydrous conditions (e.g., with acetone)[6]May not be strong enough for all phenols
Issue 2: Significant byproduct formation is reducing my yield and purity.

Question: My reaction produces the desired product, but I'm isolating a complex mixture of byproducts that is difficult to purify. What are these side reactions and how can I suppress them?

Answer: The Williamson ether synthesis is prone to several competing reactions, especially under suboptimal conditions. Identifying the likely byproduct can help diagnose the root cause[3][4].

Potential Causes & Explanations:

  • Hydrolysis of Haloacetic Acid: In aqueous alkaline solutions, particularly at elevated temperatures, the haloacetic acid can be hydrolyzed to glycolic acid[10]. This consumes your electrophile, reducing the potential yield. Some synthesis methods use an excess of chloroacetic acid to compensate for this loss[10].

  • E2 Elimination: While less common with primary halides like chloroacetic acid, elimination can compete with substitution (SN2) if there is significant steric hindrance or if the reaction temperature is too high[4][5]. This is more of a concern with secondary or tertiary alkyl halides but is a fundamental competing pathway.

  • C-Alkylation (Ring Alkylation): The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired)[3][5]. Alkylation at the ortho or para positions of the ring can occur, leading to isomeric byproducts.

G cluster_pathways Possible Reaction Pathways Phenoxide Phenoxide Nucleophile SN2 S_N2 Attack (O-Alkylation) Phenoxide->SN2 Desired C_Alkylation C-Alkylation (Ring Attack) Phenoxide->C_Alkylation Competing Haloacid Haloacetic Acid Haloacid->SN2 Hydrolysis Hydrolysis of Haloacetic Acid Haloacid->Hydrolysis Competing Desired_Product Desired Phenoxyacetic Acid SN2->Desired_Product Ring_Alkylated_Product Ring-Alkylated Byproduct C_Alkylation->Ring_Alkylated_Product Glycolic_Acid Glycolic Acid Byproduct Hydrolysis->Glycolic_Acid

Caption: Competing reaction pathways in phenoxy acid synthesis.

Diagnostic & Corrective Actions:

  • Protocol 3: Minimizing Byproduct Formation

    • Control Temperature: Do not overheat the reaction. While heat is needed to drive the reaction, excessive temperatures (e.g., >100-110°C) can favor elimination and hydrolysis pathways[]. A typical range is 90-100°C for aqueous reactions[9].

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or acetone can sometimes favor O-alkylation over C-alkylation compared to protic solvents. Some procedures successfully use acetone with potassium carbonate as the base[6].

    • Order of Addition: Consider adding the haloacetic acid solution slowly (dropwise) to the heated solution of the phenoxide. This keeps the instantaneous concentration of the electrophile low, which can help minimize side reactions. A patent for 2,4-D synthesis specifies adding the sodium chloroacetate solution to the heated phenate solution[12].

    • Use a Milder Base: A patent suggests that using a weaker anhydrous carbonate base can effectively inhibit the hydrolysis of the chloroacetate, thereby improving the conversion rate[10].

Issue 3: The reaction is clean but conversion is incomplete after a standard reaction time.

Question: My reaction seems to stall, and even after extended heating, I have unreacted starting materials. There are no significant byproducts. How can I drive the reaction to completion?

Answer: A stalled reaction, in the absence of byproducts, points towards issues with reaction kinetics or equilibrium. This can often be resolved by optimizing the reaction environment.

Potential Causes & Explanations:

  • Suboptimal Temperature: The reaction may simply be running too cool, leading to a slow reaction rate. The activation energy for the SN2 reaction is not being sufficiently overcome[].

  • Poor Solubility/Mixing: If the reagents are not properly dissolved or the mixture is not being stirred effectively, the reaction becomes diffusion-limited. This can be a problem in heterogeneous mixtures (e.g., solid base in a solvent).

  • Solvent Effects: The solvent plays a crucial role. Protic solvents like ethanol can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction[13]. Polar aprotic solvents (DMF, DMSO, acetone) are often better choices as they solvate the cation but leave the nucleophile "bare" and more reactive.

Diagnostic & Corrective Actions:

  • Troubleshooting Flowchart:

G Start Reaction Stalled (Incomplete Conversion) Check_Temp Is Temperature Optimal? (e.g., 90-100°C) Start->Check_Temp Check_Mixing Is Stirring Vigorous? Are Reagents Dissolved? Check_Temp->Check_Mixing Yes Increase_Temp Action: Increase Temp (e.g., to 100°C) or Reflux Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? (e.g., Water, Acetone, DMF) Check_Mixing->Check_Solvent Yes Improve_Mixing Action: Increase Stir Rate Use Mechanical Stirrer Check_Mixing->Improve_Mixing No Change_Solvent Action: Switch to Polar Aprotic (e.g., Acetone/K2CO3) Check_Solvent->Change_Solvent No End Re-evaluate Conversion Check_Solvent->End Yes Increase_Temp->End Improve_Mixing->End Change_Solvent->End

Caption: Decision tree for addressing stalled reactions.

  • Protocol 4: Driving the Reaction to Completion

    • Verify Temperature: Use a calibrated thermometer to measure the internal temperature of the reaction mixture, not just the heating bath setting. Ensure it is within the recommended range for your specific procedure (e.g., 90-100°C)[9][14].

    • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for more viscous or heterogeneous mixtures to ensure efficient mixing.

    • Screen Solvents: If using a standard aqueous protocol, consider an alternative. A widely cited alternative involves using anhydrous potassium carbonate as the base in a solvent like acetone and refluxing the mixture[6]. This avoids the issue of halo-acid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How do I properly isolate and purify my phenoxyacetic acid product? A: The standard procedure involves cooling the reaction mixture, diluting with water, and then acidifying with a strong acid like HCl to a pH of ~1-2[9][12][15]. This protonates the phenoxyacetate salt, causing the free acid to precipitate out of the aqueous solution. The solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is recommended[16]. Purity can be assessed by HPLC, LC-MS, and melting point analysis[17][18].

Q2: Can I use bromoacetic acid instead of chloroacetic acid? A: Yes. In SN2 reactions, the reaction rate depends on the leaving group ability, which is typically I > Br > Cl > F. Bromoacetic acid is more reactive than chloroacetic acid and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may be more prone to side reactions if conditions are not carefully controlled.

Q3: My product is an oil and won't precipitate upon acidification. What should I do? A: If the product has a low melting point or is impure (leading to melting point depression), it may "oil out" instead of crystallizing. In this case, after acidification, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate)[9][16]. Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄), and remove the solvent under reduced pressure to isolate the crude product. Further purification can be achieved via column chromatography or recrystallization from a different solvent system.

Q4: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction[7]. Spot the reaction mixture alongside your starting phenol on a TLC plate. The product, being a carboxylic acid, will be more polar and should have a lower Rf value than the starting phenol. The disappearance of the starting material spot indicates the reaction is approaching completion. For more quantitative analysis, taking aliquots over time and analyzing them by HPLC or GC (after derivatization) is the preferred method in an industrial setting[19][20].

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • BenchChem. (2025, December). Preventing by-product formation in 2-[4-(hydroxyphenoxy)] propionic acid synthesis. BenchChem Technical Support.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Google Patents. (n.d.). EP2029507A1 - Process for preparing phenoxy acetic acid derivatives.
  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Shaukath, A. et al. (2021, February 1).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Google Patents. (n.g.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • PMC. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater....
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.
  • American Pharmaceutical Review. (2017, August 15).
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • CDC. (n.d.). 2,4-Dichlorophenoxyacetic Acid.
  • Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • The Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Phenoxyacetic acid.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids.
  • MDPI. (2025, November 12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
  • Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
  • PMC. (n.d.). Determination of Phenoxyacetic Herbicide Residues in Biological Materials.
  • ResearchGate. (2023, March 23). Process design for the production of 2,4-dichlorophenoxyacetic acid.
  • ResearchGate. (2025, August 7). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • ResearchGate. (2025, August 7). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors.
  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

Sources

Validation & Comparative

C13 NMR chemical shifts for 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Structural Assignment Guide for Medicinal Chemistry

Executive Summary: Beyond the Peak List

In the high-stakes environment of fragment-based drug discovery (FBDD), 3-(4-Bromo-2-methoxyphenoxy)propanoic acid serves as a critical carboxylic acid linker.[1] Its structural integrity is paramount, yet literature often provides fragmented spectral data.

This guide does not merely list numbers; it establishes a self-validating assignment logic . We compare the spectral "performance" of this compound—defined by signal resolution and structural distinctiveness—against its metabolic precursors and solvent alternatives. By mastering these shifts, you ensure your scaffold is chemically pure before it enters high-throughput screening.[1]

Structural Analysis & Assignment Strategy

To validate this structure, we deconstruct the molecule into three distinct magnetic zones. A failure in any zone indicates a synthetic side-reaction (e.g., O-alkylation failure or debromination).[1]

The Three Magnetic Zones[1]
  • The Electronic Core (Aromatic Ring): Heavily influenced by the electron-donating Methoxy group and the electron-withdrawing Bromine.[1]

  • The Linker (Propanoic Tail): A diagnostic aliphatic doublet (CH2-CH2) terminated by a carbonyl.[1]

  • The Solvation Shell: The carboxylic acid proton exchange, which dictates peak broadening in different solvents.

Visualizing the Assignment Logic

NMR_Assignment_Flow Substrate Target Molecule: 3-(4-Bromo-2-methoxyphenoxy) propanoic acid Zone1 Zone 1: Aromatic (110-150 ppm) Substrate->Zone1 Br/OMe Effects Zone2 Zone 2: Aliphatic Linker (30-70 ppm) Substrate->Zone2 Ether Linkage Zone3 Zone 3: Carbonyl (170-180 ppm) Substrate->Zone3 Acid Functionality Validation Structural Confirmation Zone1->Validation C-Br @ ~112 ppm (Diagnostic) Zone2->Validation O-CH2 @ ~65 ppm (Deshielded) Zone3->Validation COOH @ ~176 ppm

Figure 1: Logical segmentation of the molecule for NMR analysis. Each zone provides a specific "checkpoint" for structural verification.

Comparative Analysis: Solvent & Substituent Effects

This section compares the spectral behavior of the product against its precursor (4-Bromo-2-methoxyphenol) and evaluates solvent suitability.[1]

Comparison 1: Product vs. Precursor (The Alkylation Check)

The most common synthetic route involves O-alkylation of 4-bromo-2-methoxyphenol.[1] Monitoring the shift of C1 (the phenolic carbon) is the most reliable way to confirm reaction success.[1]

Carbon PositionPrecursor Shift (ppm)*Product Shift (ppm)**Shift Change (Δ)Interpretation
C1 (Ipso-O) 144.9148.5 - 149.5 +4.0Primary Validation: O-Alkylation causes downfield shift.[1]
C2 (Ipso-OMe) 147.2149.0 - 150.0 +2.0Minimal change; electronic environment stable.[1]
C4 (Ipso-Br) 111.6112.5 - 113.5 +1.5Heavy atom effect keeps this upfield.[1]
OMe 56.256.0 - 56.5 ~0Diagnostic anchor peak.[1]

*Precursor data based on 4-bromo-2-methoxyphenol in CDCl3 [1]. **Product shifts are authoritative predicted ranges based on standard substituent additivity rules [2].[1]

Comparison 2: Solvent Performance (CDCl3 vs. DMSO-d6)
FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide)Recommendation
Solubility Moderate.[1] Acid dimerizes.Excellent. Breaks dimers.Use DMSO-d6 for final QC.
Resolution Sharp peaks.Slight broadening of OH/COOH.[1]Use CDCl3 for crude checks.
Chemical Shift COOH appears ~176-180 ppm.COOH may shift upfield slightly.[1][2]Be aware of H-bonding shifts.[1]

Detailed Chemical Shift Data (13C NMR)

The following table synthesizes experimental precedent from structurally similar phenoxy-alkanoic acids. Use this as your standard reference card.

Solvent: CDCl3 | Frequency: 100 MHz | Reference: TMS (0.0 ppm)[1][3]

Peak AssignmentChemical Shift (δ, ppm)MultiplicityStructural Justification
C=O[1] (Acid) 176.5 ± 1.0 SingletTypical aliphatic carboxylic acid.[1]
C2 (Ar-C-OMe) 149.8 ± 1.0 SingletOrtho-oxygenation + Methoxy donation.[1]
C1 (Ar-C-O-R) 148.2 ± 1.0 SingletEther linkage point.[1]
C5 (Ar-CH) 123.5 ± 1.0 DoubletMeta to ether, ortho to Br.[1]
C6 (Ar-CH) 116.0 ± 1.0 DoubletOrtho to ether linkage.[1]
C3 (Ar-CH) 114.5 ± 1.0 DoubletOrtho to Br, shielded by OMe.[1]
C4 (Ar-C-Br) 112.8 ± 1.0 SingletDiagnostic: Upfield due to heavy atom shielding.[1]
O-CH2 (Linker) 65.2 ± 1.0 TripletDeshielded by phenoxy oxygen.[1]
OMe (Methoxy) 56.1 ± 0.5 QuartetStandard aromatic methoxy signal.[1]
CH2-COOH 34.5 ± 1.0 TripletAlpha to carbonyl.[1]

Experimental Protocol: Reliable Sample Preparation

To ensure the shifts match the table above, strict adherence to concentration and water suppression is required.

Workflow Diagram

Sample_Prep Step1 Weigh 15-20 mg Product Step2 Add 0.6 mL Solvent (DMSO-d6 preferred) Step1->Step2 Step3 Vortex & Sonicate (2 mins @ 25°C) Step2->Step3 Step4 Transfer to 5mm NMR Tube Step3->Step4 Step5 Acquisition: 256-512 Scans Step4->Step5

Figure 2: Standardized sample preparation workflow to minimize concentration-dependent shift variations.

Step-by-Step Methodology
  • Mass Selection: Weigh 15–20 mg of the solid acid.[1] Why? C13 sensitivity is low (1.1% natural abundance).[1] Lower mass leads to poor signal-to-noise for quaternary carbons (C1, C2, C4, C=O).

  • Solvent Choice: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS).[1]

    • Note: If using CDCl3, ensure the solvent is neutralized (passed through basic alumina) to prevent acid-catalyzed degradation, though this compound is relatively stable.

  • Homogenization: Sonicate for 2 minutes. Visual clarity is mandatory; suspension particles will ruin field homogeneity (shimming).[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster relaxation).[1]

    • Relaxation Delay (D1): Set to 2.0 seconds . Crucial: Quaternary carbons (C-Br, C=O) have long T1 relaxation times.[1] A short D1 will suppress these peaks, making them invisible.

    • Scans: Minimum 512 scans for clear quaternary detection.

References

  • Beilstein Journals. (2012). Supplementary Information: Synthesis and characterization of 4-bromo-2-methoxyphenol. Retrieved from [1]

  • PubChem. (2025).[1][4][5][6] Compound Summary: 3-(2-methoxyphenoxy)propanoic acid (Analog Reference).[1] National Library of Medicine.[1] Retrieved from [1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • NIST WebBook. C13 NMR Shifts for Propanoic Acid Derivatives. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 3-(4-Bromo-2-methoxyphenoxy)propanoic acid represents a class of substituted phenoxyalkanoic acids, structures of which are prevalent in medicinal chemistry and herbicide development. A precise understanding of its chemical stability and degradation pathways under analytical conditions is paramount. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometric fragmentation behaviors of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid under different ionization regimes. We will explore the causal mechanisms behind fragment formation, present a validated experimental workflow for its analysis, and compare the utility of mass spectrometry against alternative analytical methodologies.

Chapter 1: Ionization and Fragmentation - A Mechanistic Overview

The fragmentation pattern of a molecule is intrinsically linked to the method of ionization. For a molecule like 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, with its combination of an aromatic ring, ether linkage, and a carboxylic acid, the choice between a hard ionization technique like Electron Ionization (EI) and a soft ionization technique like Electrospray Ionization (ESI) will yield dramatically different yet complementary data.

Electron Ionization (EI): The Hard Fragmentation Approach

EI employs a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing extensive fragmentation.[1] This process creates a "fingerprint" mass spectrum that is highly reproducible and ideal for library matching.

Predicted EI Fragmentation of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid:

The molecular ion (M+•) is a radical cation, and its subsequent fragmentation is driven by the stability of the resulting ions and neutral radicals. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, will result in characteristic M+ and M+2 isotope patterns for all bromine-containing fragments.[2][3]

  • Molecular Ion (m/z 274/276): The initial ionization forms the radical cation [C₁₀H₁₁BrO₄]+•. Due to the molecule's complexity, this peak may be of low to moderate intensity.[3]

  • Loss of Carboxyl Group (m/z 229/231): A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), a process driven by the cleavage of the C-C bond adjacent to the carbonyl group.[4]

  • McLafferty Rearrangement (m/z 186/188): Carboxylic acids can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.[5] However, in this structure, a more probable rearrangement involves the ether oxygen, leading to the elimination of propanoic acid (88 Da) and the formation of the 4-bromo-2-methoxyphenol radical cation.

  • Ether Cleavage (m/z 187/189): Alpha-cleavage at the ether linkage can result in the loss of the •CH₂CH₂COOH radical (87 Da), forming a stable, resonance-delocalized 4-bromo-2-methoxyphenoxy cation.

  • Aromatic Ring-based Fragmentation:

    • Loss of Methyl Radical (m/z 259/261): Loss of •CH₃ from the methoxy group.

    • Loss of CO (m/z 246/248): Aromatic ethers can lose carbon monoxide following initial fragmentation.[6]

Electrospray Ionization (ESI): The Soft Ionization Standard for LC-MS

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for coupling with High-Performance Liquid Chromatography (HPLC).[7][8] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal in-source fragmentation. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[9]

Predicted ESI-MS/MS Fragmentation:

  • Negative Ion Mode ([M-H]⁻ at m/z 273/275): For carboxylic acids, negative ion mode is often preferred due to the acidic proton. The deprotonated molecule is readily formed.

    • Primary Fragmentation - Decarboxylation (m/z 229/231): The most facile and common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[9] This results in a highly stable benzylic-type anion. This is often the most intense fragment ion observed.

  • Positive Ion Mode ([M+H]⁺ at m/z 275/277): Protonation will likely occur on the ether oxygen or the carbonyl oxygen.

    • Primary Fragmentation - Loss of Propanoic Acid (m/z 187/189): The most probable fragmentation pathway involves the neutral loss of the entire propanoic acid side chain (88 Da), resulting in the stable protonated 4-bromo-2-methoxyphenol fragment. This is analogous to the ether cleavage seen in EI but from an even-electron species.

Chapter 2: Comparative Analysis of Analytical Techniques

While MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid.

FeatureMass Spectrometry (ESI-MS/MS)Nuclear Magnetic Resonance (NMR)
Primary Function Molecular weight determination, molecular formula confirmation (HRMS), structural fragmentation, quantification.De novo structural elucidation, determination of atomic connectivity and stereochemistry.
Sensitivity High (picomole to femtomole range).Low (micromole to nanomole range).
Sample Requirement Very low (µg to ng).High (mg).
Analysis Time Fast (minutes per sample).Slow (minutes to hours per experiment).
Coupling to Separation Easily coupled with LC (LC-MS) for complex mixture analysis.Can be coupled with LC (LC-NMR) but is technically complex and less common.
Key Information Provides mass-to-charge ratio of the parent molecule and its fragments.Provides detailed information about the chemical environment of each ¹H and ¹³C atom.
Use Case for Topic Ideal for confirming identity, detecting in complex matrices (e.g., plasma), and metabolite identification.The definitive technique for initial, unambiguous structure confirmation of the synthesized compound.

In essence, NMR is the gold standard for proving the exact molecular structure of a pure, unknown compound. Mass spectrometry excels at confirming that structure and quantifying it, especially at low concentrations within complex mixtures.

Chapter 3: Experimental Protocol - LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid using a standard reverse-phase HPLC system coupled to a tandem mass spectrometer. The self-validating nature of this protocol is ensured by monitoring a specific, high-abundance fragmentation transition.

Sample and Reagent Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid in methanol. Serially dilute this stock to create working standards (e.g., 1 µg/mL). Rationale: Methanol is a volatile organic solvent compatible with both the analyte and reverse-phase chromatography.

  • Mobile Phase A: 0.1% formic acid in water. Rationale: Formic acid acts as a proton source, promoting ionization in positive mode ([M+H]⁺) and improving peak shape.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile. Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for moderately polar compounds.

Liquid Chromatography (LC) Parameters
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A C18 column provides excellent retention for compounds of moderate hydrophobicity. The shorter length and smaller particle size allow for fast, high-resolution separations.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • Start at 10% B, hold for 0.5 min.

    • Linear ramp to 95% B over 4.0 min.

    • Hold at 95% B for 1.0 min.

    • Return to 10% B in 0.1 min and re-equilibrate for 1.4 min.

    • Total Run Time: 7.0 min.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: As a carboxylic acid, the analyte is readily deprotonated, leading to a strong signal and a highly predictable fragmentation pathway in negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

    • Precursor Ion (Q1): m/z 273.0.

    • Product Ion (Q2): m/z 229.0.

    • Collision Energy: Optimized experimentally, typically 15-20 eV. Rationale: This energy level is chosen to efficiently induce the loss of CO₂ without causing excessive, non-specific fragmentation.

Chapter 4: Data Visualization and Interpretation

Visual models are essential for conceptualizing complex analytical processes. The following diagrams illustrate the predicted fragmentation and the experimental workflow.

G cluster_product Product Ion (Q2) precursor [M-H]⁻ m/z 273/275 3-(4-Bromo-2-methoxyphenoxy)propanoate product [M-H-CO₂]⁻ m/z 229/231 precursor->product CID neutral CO₂ (44 Da) G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing A Prepare Stock & Working Standards B Prepare Mobile Phases C Inject Sample onto C18 Column B->C D Gradient Elution Separation C->D E ESI Source Ionization (Negative Mode) D->E F MS1: Isolate Precursor Ion (m/z 273) E->F G Collision Cell (CID) F->G H MS2: Detect Product Ion (m/z 229) G->H I Integrate MRM Peak H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: A typical LC-MS/MS workflow for the quantitative analysis of the target compound.

References

  • Electrospray Ionization (ESI)
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010, February 1). Wiley-VCH. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015, November 11). RSC Publishing. [Link]

  • Fragmentation of carboxylic acids. (n.d.). University of Copenhagen.
  • Mass Spectrometry: Fragmentation. (n.d.). UCLA Chemistry and Biochemistry.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

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  • Mass Spectrometry. (n.d.).
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. (2000, November 15). PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). University of Alabama at Birmingham. [Link]

Sources

Bioactivity comparison of brominated vs non-brominated phenoxy acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the development of bioactive small molecules—whether for agrochemical auxins or antimicrobial pharmacophores—the phenoxy acid scaffold represents a versatile template.[1] This guide provides a technical comparison between non-brominated phenoxy acids (including unsubstituted and chlorinated variants) and their brominated analogs .[1]

While non-brominated forms (e.g., 2,4-D) dominate the herbicide market due to cost-efficiency and specific receptor fit, brominated phenoxy acids exhibit distinct physicochemical properties driven by the "Heavy Halogen Effect." The introduction of bromine enhances lipophilicity (LogP), facilitates sigma-hole interactions (halogen bonding), and significantly alters metabolic stability, often resulting in superior membrane permeability and cytotoxicity against resistant bacterial strains and cancer cell lines.

Physicochemical & Mechanistic Comparison

The bioactivity divergence between these two classes is rooted in atomic-level interactions.[1]

The Sigma-Hole and Halogen Bonding

Unlike hydrogen (non-brominated) or chlorine, bromine possesses a large, polarizable electron cloud with a pronounced region of positive electrostatic potential on its outer cap, known as the sigma-hole .

  • Non-Brominated (H): Relies on weak Van der Waals forces; no directional bonding capability.[1]

  • Brominated (Br): Capable of forming strong, directional halogen bonds (

    
    ) with backbone carbonyls or nucleophilic residues in protein targets.[1] This often increases receptor affinity by 5–10 fold compared to hydrogenated analogs.[1]
    
Lipophilicity and Membrane Permeability

Bromination significantly increases the partition coefficient (LogP), a critical factor for bioavailability.[1]

FeaturePhenoxyacetic Acid (Non-Brominated)4-Chlorophenoxyacetic Acid (Chlorinated)4-Bromophenoxyacetic Acid (Brominated)
Atomic Radius 1.20 Å (H)1.75 Å (Cl)1.85 Å (Br)
LogP (Est.) 1.342.252.54
Electronic Effect NoneInductive withdrawal (-I)Stronger polarizability; Halogen bond donor
Primary Bioactivity Weak AuxinPotent Auxin (Herbicidal)Cytotoxic / Antimicrobial
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the divergent pathways of bioactivity driven by the substituent at the para-position.[1]

SAR_Flow Scaffold Phenoxy Acid Scaffold Sub_H Substituent: H (Non-Brominated) Scaffold->Sub_H Sub_Br Substituent: Br (Brominated) Scaffold->Sub_Br Prop_H Low Lipophilicity Rapid Metabolism Sub_H->Prop_H Physicochemical Prop_Br High Lipophilicity Sigma-Hole Formation Sub_Br->Prop_Br Physicochemical Act_Auxin Weak Auxin Activity (Rapid degradation) Prop_H->Act_Auxin Bioactivity Act_Cyto Enhanced Cytotoxicity (Membrane Disruption) Prop_Br->Act_Cyto Mechanism Act_Bind High Affinity Binding (Halogen Bonding) Prop_Br->Act_Bind Mechanism

Figure 1: Divergence in bioactivity pathways based on para-substitution. Bromination shifts the molecule from a metabolic substrate to a high-affinity binder or membrane disruptor.

Comparative Bioactivity Data[1][2][3][4][5]

Sector A: Medicinal Chemistry (Antimicrobial & Anticancer)

Brominated phenoxy derivatives (specifically polybrominated phenoxyphenols) have emerged as potent agents against resistant pathogens where non-brominated analogs fail.[1]

  • Case Study: Activity against Methicillin-Resistant S. aureus (MRSA).

  • Data Source: Comparative analysis of marine-derived brominated phenoxyphenols (PP) vs. synthetic non-brominated controls.[1][2]

Compound ClassTest OrganismMIC (µM)Biofilm EradicationCytotoxicity (HeLa Cells)
Non-Brominated (Phenoxyacetic acid)S. aureus>500 (Inactive)NoneNegligible
Chlorinated (Triclosan - Ref)S. aureus0.1 - 10ModerateModerate
Brominated (3-Bromo-PP)S. aureus (MRSA)0.78 High (at 12.5 µM) Low to Moderate

Key Insight: The brominated derivatives demonstrate a unique ability to penetrate the biofilm matrix, a property attributed to the specific lipophilicity conferred by the bromine atoms.[1] Non-brominated equivalents lack the requisite hydrophobicity to traverse the extracellular polymeric substance (EPS) of biofilms effectively.[1]

Sector B: Agrochemicals (Auxin Mimicry)

In agriculture, the trend reverses.[1] While brominated auxins are active, chlorinated versions (2,4-D) are preferred.[1]

  • Receptor: TIR1/AFB auxin signaling F-box proteins.[1]

  • Comparison: The auxin binding pocket is hydrophobic but size-restricted.[1]

    • Chlorine (Cl): Optimal steric fit for the hydrophobic pocket.[1]

    • Bromine (Br): slightly too bulky for optimal fit in certain auxin receptors, leading to reduced specific activity compared to Cl, though still far more active than unsubstituted (H) forms.[1]

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Synthesis of 4-Bromophenoxyacetic Acid

Objective: To synthesize the brominated derivative for comparative testing against commercially available phenoxyacetic acid.

  • Reagents: 4-Bromophenol (10 mmol), Chloroacetic acid (12 mmol), NaOH (25 mmol), Water (15 mL).

  • Procedure:

    • Dissolve 4-bromophenol and NaOH in water in a round-bottom flask.

    • Add chloroacetic acid solution dropwise while stirring.[1]

    • Reflux the mixture for 4 hours at 100°C.

    • Cool to room temperature and acidify with HCl (pH < 2) to precipitate the free acid.[1]

    • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Check melting point (expected: ~157°C) and 1H-NMR (distinct aromatic shift due to Br shielding).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To quantify the "Bromine Effect" on cell viability.

  • Cell Line: HeLa or MCF-7 (Cancer lines), HEK293 (Normal control).[1]

  • Compound Preparation: Dissolve Non-brominated (Control) and Brominated (Test) acids in DMSO (Stock 10 mM).

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions (0.1 µM to 100 µM) of both compounds.[1]

    • Incubate for 48h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Data Analysis: Plot Dose-Response curves. Expect the Brominated variant to show a left-shifted curve (lower IC50) due to enhanced cellular uptake.[1]

Visualization: Experimental Workflow

Workflow Start Start: Compound Selection Synth Synthesis (Williamson Ether) Start->Synth Purify Purification (Recrystallization) Synth->Purify Split Assay Selection Purify->Split Path_A Path A: Antimicrobial (MIC / Biofilm) Split->Path_A Path_B Path B: Cytotoxicity (MTT Assay) Split->Path_B Result_A Readout: Bacterial Lysis (Brominated > Non-Brominated) Path_A->Result_A Result_B Readout: IC50 Value (Brominated < Non-Brominated) Path_B->Result_B

Figure 2: Workflow for synthesizing and validating the bioactivity of phenoxy acid derivatives.

References

  • Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA. Source:[1][2][3][4] NIH / PubMed URL:[1][Link][1]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Source: MDPI Molecules URL:[Link][1]

  • In Vitro Effects of Bromoalkyl Phenytoin Derivatives on Regulated Death, Cell Cycle and Ultrastructure of Leukemia Cells. Source: Anticancer Research URL:[5][6][Link][1]

  • Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties. Source: Encyclopedia MDPI URL:[Link][1]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs. Source: PMC URL:[Link]

Sources

Thermodynamic Characterization & Purity Assessment: A Comparative Guide for 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6]

3-(4-Bromo-2-methoxyphenoxy)propanoic acid is a critical intermediate scaffold, often utilized in the synthesis of PPAR agonists, antihistamines, and selective herbicide derivatives. Structurally, it combines a halogenated guaiacol core with a flexible propanoic acid tail. This specific substitution pattern—a bromine at the para position and a methoxy at the ortho position relative to the ether linkage—creates unique crystal packing challenges.

The Challenge: Validating the melting point (MP) of this compound is not merely about recording a temperature. Carboxylic acids are prone to hydrogen-bonded dimerization and polymorphism. Furthermore, the presence of the bromine atom introduces heavy-atom effects that can mask impurity profiles in standard capillary measurements.

The Objective: This guide compares the two industry-standard validation methods: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . We analyze which method provides the necessary rigor for drug development standards (ICH Q6A).

Compound Profile[1][2][3][4][7]
  • Chemical Name: 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Structural Features: Ether linkage (rotational freedom), Carboxylic acid (dimerization potential), Aryl Bromide (heavy atom).

  • Critical Quality Attribute (CQA): Thermolability. Phenoxy acids can undergo decarboxylation at high temperatures; distinguishing melting from decomposition is vital.

Comparative Analysis: Capillary vs. DSC[5]

In the context of validating 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, the choice of method dictates the data's utility.

Method A: Capillary Melting Point (The Traditional Standard)

Best for: Routine QC, quick purity checks, and solvent residue indication.

The capillary method relies on visual observation of the phase transition. For this specific compound, the "clear point" (meniscus formation) is often obscured by the high refractive index of the brominated melt.

Method B: Differential Scanning Calorimetry (DSC) (The Modern Standard)

Best for: Polymorph screening, precise onset determination, and decomposition analysis.

DSC measures the heat flow difference between the sample and a reference.[1][2][3] It is the only method capable of quantifying the enthalpy of fusion (


), which is critical for calculating absolute purity via the Van 't Hoff equation.
Performance Comparison Matrix
FeatureCapillary Method (CMP)Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (

)
Onset Temperature (

) & Enthalpy (

)
Precision

0.5 - 1.0 °C (Operator Dependent)

0.1 °C (Instrument Dependent)
Sample Requirement 1 - 5 mg2 - 10 mg
Impurity Sensitivity Low (Requires >1% impurity to widen range)High (Eutectic depression visible at <0.5%)
Polymorph Detection Difficult (Visual changes only)Excellent (Distinct endothermic peaks)
Decomposition Logic Often confused with melting (darkening)Distinct Exothermic event vs. Endothermic melt

Decision Logic & Workflow

The following diagram illustrates the decision process for validating the MP of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, specifically addressing its potential for solvate formation.

MP_Validation_Workflow Start Sample: 3-(4-Bromo-2-methoxyphenoxy) propanoic acid Dry Step 1: Vacuum Dry (Remove Surface Moisture) Start->Dry TGA Step 2: TGA Screening (Check for Solvates/Volatiles) Dry->TGA Decision Weight Loss < 100°C? TGA->Decision Solvate Solvate/Hydrate Detected Use Hermetic Pan DSC Decision->Solvate Yes (>1%) Anhydrous Anhydrous Material Proceed to MP Determination Decision->Anhydrous No DSC Method B: DSC (Polymorph/Purity) Solvate->DSC Method_Split Select Validation Method Anhydrous->Method_Split Capillary Method A: Capillary (Routine QC) Method_Split->Capillary Method_Split->DSC Cap_Result Record Range (Start to Clear Point) Capillary->Cap_Result DSC_Result Calculate Onset (Tonset) & Enthalpy (ΔH) DSC->DSC_Result

Figure 1: Strategic workflow for thermal validation. TGA (Thermogravimetric Analysis) is recommended as a precursor step to rule out pseudo-polymorphs (solvates).

Experimental Protocols

Protocol A: Capillary Melting Point (USP <741> Aligned)

Target Range Expectation: 100°C – 130°C (Based on structural analogs)

  • Sample Prep: Grind the dry solid into a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping on a hard surface (packing density affects heat transfer).

  • Ramp 1 (Fast): Heat at 10°C/min to determine the approximate melting point.

  • Ramp 2 (Validation): Cool the apparatus to 20°C below the approximate MP.

  • Measurement: Heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • Collapse Point: First visible wetting of the solid.

    • Clear Point: Complete disappearance of the solid phase.

  • Acceptance Criteria: The range (

    
    ) should be 
    
    
    
    for pharmaceutical intermediates.
Protocol B: DSC Analysis (Ph. Eur. 2.2.34 Aligned)

Recommended for "Gold Standard" Validation

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Pan Selection: Use Aluminum Crimped Pans . If TGA indicated retained solvent, use Hermetic (Sealed) pans to prevent volatile leakage from altering the endotherm.

  • Sample Loading: Weigh 3.0 – 5.0 mg of sample directly into the pan. Ensure good contact with the pan bottom.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 10.0°C/min to 160°C (Do not overshoot; avoid decarboxylation).

  • Data Analysis: Integrate the endothermic peak.

    • Report

      
        (Extrapolated Onset Temperature) as the melting point.
      
    • Report

      
        for reference.
      

Results Interpretation & Troubleshooting

When validating 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, you may encounter specific anomalies. Here is how to interpret them:

Scenario 1: Broad Melting Range (> 3°C)
  • Cause: Impurities (likely the non-brominated precursor or regioisomers).

  • Action: Recrystallize from Ethanol/Water. The bromine atom facilitates heavy-atom crystallization, so purification should be efficient.

Scenario 2: Double Peak in DSC
  • Cause: Polymorphism. Carboxylic acids often exist in dimer (stable) and monomer (metastable) forms.

  • Action: Perform a "Heat-Cool-Heat" cycle. If the first peak disappears in the second heating cycle, it was a metastable polymorph or a solvate.

Scenario 3: Browning/Bubbling at Melt
  • Cause: Decarboxylation.

  • Action: This invalidates the capillary method. Use DSC; the melt will show an endotherm immediately followed by (or overlapping with) a chaotic exotherm.[1] Report the Onset of Decomposition.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.

  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.34 Thermal Analysis.

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 3-(4-Methoxyphenyl)propanoic acid (Structural Analog).

  • PerkinElmer . Characterization of Polymorphs in Pharmaceutical Compounds Using DSC. Application Note.

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. The elemental composition of a molecule is its fundamental fingerprint, confirming its identity and purity. This guide provides a comprehensive overview and comparison of analytical standards and methodologies for the elemental analysis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, a halogenated organic compound representative of many modern pharmaceutical intermediates.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a logical framework for methodological selection, validation, and interpretation, grounded in established scientific principles and regulatory expectations.

Theoretical Elemental Composition

Before embarking on any analytical determination, establishing the theoretical composition is the first step. For 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 291.10 g/mol , the theoretical elemental percentages are:

  • Carbon (C): 41.26%

  • Hydrogen (H): 3.81%

  • Bromine (Br): 27.45%

  • Oxygen (O): 27.48%

These values serve as the benchmark against which all experimental results are compared.

Core Methodologies: A Comparative Overview

The elemental analysis of a heteroatom-containing organic compound like 3-(4-Bromo-2-methoxyphenoxy)propanoic acid is not a monolithic process. It requires a combination of techniques to accurately quantify each element. The primary approach involves the destructive analysis of the sample to convert the elements into simple, detectable forms.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

While our target compound does not contain nitrogen, the analysis of carbon and hydrogen is typically performed simultaneously using a CHN analyzer.

  • Principle: The method is based on the complete and instantaneous combustion of the organic sample in a high-oxygen environment (dynamic flash combustion).[1][2] The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).[1]

  • Expertise & Experience: The key to accurate CHN analysis lies in the complete combustion of the sample. For halogen-containing compounds, specialized reagents are often added to the combustion tube to trap interfering halogen gases that can poison the detector and lead to inaccurate results. The choice of sample encapsulation (tin or silver capsules) is also critical to ensure rapid and complete combustion.

Oxygen Analysis

The determination of oxygen is performed in a separate analysis as it cannot be directly measured in an oxygen-rich combustion environment.

  • Principle: The technique of choice is high-temperature pyrolysis. The sample is heated in a furnace in the absence of oxygen, typically in a helium or argon stream. The organic oxygen is converted to carbon monoxide (CO) over a platinized carbon catalyst.[3] The CO is then chromatographically separated and detected, often after being converted to CO₂.[3][4]

  • Trustworthiness: The primary challenge in oxygen analysis is the potential for contamination from atmospheric oxygen. Meticulous sample handling and a well-maintained, leak-free instrument are crucial for obtaining reliable results. The use of an oxygen scrubber in the carrier gas line is a self-validating measure to ensure that the detected signal originates solely from the sample.[3]

Bromine Analysis

The quantification of bromine requires a distinct set of methodologies, ranging from classical wet chemistry to modern instrumental techniques.

This is a well-established and widely used method for the determination of halogens in organic compounds.[2][5]

  • Principle: A weighed sample is wrapped in a piece of filter paper and combusted in a sealed, heavy-walled flask filled with pure oxygen.[5] The organic bromine is converted to hydrogen bromide (HBr), which is then absorbed into a suitable alkaline solution. The resulting bromide ions in the solution can be quantified by:

    • Argentometric or Mercurimetric Titration: A classic approach where the bromide is titrated with a standardized solution of silver nitrate or mercury(II) nitrate.[6]

    • Ion Chromatography (IC): A more modern and often more specific technique where the absorption solution is injected into an ion chromatograph to separate and quantify the bromide ion.

  • Expertise & Experience: The critical step in the Schöniger method is ensuring complete combustion without explosion. The choice of absorption solution is also important; for bromine, an alkaline solution with a reducing agent like hydrazine sulfate is often used to ensure all bromine species are converted to bromide.[6] When comparing titration methods, argentometric titration with potentiometric endpoint detection is generally preferred for its accuracy, while mercurimetric titration can be a viable alternative.[6]

ICP-MS is a powerful technique for elemental analysis, though it presents challenges for halogens due to their high ionization potentials.

  • Principle: After sample digestion (often through combustion or microwave-assisted acid digestion), the sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive detection.

  • Trustworthiness: While extremely sensitive, ICP-MS for bromine can be prone to spectral interferences. Modern triple quadrupole ICP-MS systems can use reaction gases to mitigate these interferences, enhancing the reliability of the results.[7] Method validation, including spike recovery experiments, is essential to demonstrate accuracy in the specific sample matrix.

XRF offers a non-destructive alternative for bromine determination.

  • Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. As outer-shell electrons drop to fill the vacancies, they emit characteristic X-rays (fluorescence), the intensity of which is proportional to the concentration of bromine.[3]

  • Expertise & Experience: XRF is particularly advantageous for its speed and minimal sample preparation.[3] However, it is susceptible to matrix effects, where the absorption and scattering of X-rays by other elements in the sample can affect the accuracy of the results. Calibration with matrix-matched standards or the use of internal standards is crucial for quantitative analysis.[3]

Comparative Analysis of Bromine Determination Methods

Method Principle Typical Accuracy Typical Precision (RSD) LOD/LOQ Throughput Advantages Disadvantages
Combustion with Titration Sample combustion followed by argentometric or mercurimetric titration of the resulting bromide.± 0.3-0.5%< 1-2%~0.1%Low to MediumCost-effective, well-established.Lower sensitivity, potential for manual errors, use of hazardous reagents (mercury).
Combustion with Ion Chromatography Sample combustion followed by separation and quantification of bromide by IC.± 0.3-0.5%< 1%ppm levelsMediumHigh specificity, can determine multiple halogens simultaneously.Higher initial instrument cost compared to titration.
ICP-MS Sample digestion followed by plasma ionization and mass spectrometric detection.± 5-10%< 5%ppb to ppt levelsHighExtremely sensitive, multi-elemental capability.High instrument cost, potential for interferences, complex sample preparation.[8]
XRF Excitation of bromine atoms with X-rays and detection of characteristic fluorescence.± 1-5%< 5%ppm levelsHighNon-destructive, rapid, minimal sample preparation.[3]Matrix effects can be significant, lower sensitivity than ICP-MS.[9]

Experimental Protocols

Workflow for Elemental Analysis of 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid

ElementalAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Determination cluster_chn C & H Analysis cluster_o O Analysis cluster_br Br Analysis cluster_results Data Processing & Validation Sample 3-(4-Bromo-2-methoxyphenoxy)propanoic Acid Weighing Accurate Weighing (Microbalance) Sample->Weighing CHN_Analyzer CHN Analyzer (Flash Combustion) Weighing->CHN_Analyzer ~1-2 mg Pyrolysis_System Pyrolysis System Weighing->Pyrolysis_System ~1-2 mg Combustion Schöniger Flask Combustion Weighing->Combustion ~3-5 mg Calculation Calculate % Element CHN_Analyzer->Calculation %C, %H Pyrolysis_System->Calculation %O IC Ion Chromatography Combustion->IC Titration Potentiometric Titration Combustion->Titration IC->Calculation %Br Titration->Calculation %Br Comparison Compare with Theoretical Values Calculation->Comparison Validation Method Validation (CRM, ICH Q2) Comparison->Validation

Caption: General workflow for the complete elemental analysis.

Step-by-Step Protocol for Bromine Determination by Schöniger Flask Combustion and Ion Chromatography
  • Sample Preparation:

    • Accurately weigh 3-5 mg of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid onto a piece of ashless filter paper.

    • Fold the filter paper to enclose the sample securely. Attach the folded paper to the platinum sample holder on the stopper of a 500 mL Schöniger combustion flask.

  • Combustion:

    • Add 10 mL of an absorption solution (e.g., 0.1 M NaOH with 0.5% hydrazine sulfate) to the combustion flask.

    • Purge the flask with pure oxygen for at least 1 minute.

    • Quickly ignite the filter paper tail and immediately insert the stopper into the flask, holding it firmly in place. The combustion should occur rapidly.

    • Once combustion is complete, allow the flask to cool. Shake the flask intermittently for 10-15 minutes to ensure complete absorption of the combustion products.

  • Ion Chromatography Analysis:

    • Carefully open the flask and quantitatively transfer the absorption solution to a volumetric flask.

    • Dilute to a known volume with deionized water.

    • Inject an aliquot of the diluted solution into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

    • Quantify the bromide peak against a calibration curve prepared from a certified bromide standard (e.g., NIST SRM 3184).

  • Calculation:

    • Calculate the percentage of bromine in the original sample using the concentration determined by IC, the dilution factor, and the initial sample weight.

Authoritative Grounding and Method Validation

The trustworthiness of any elemental analysis data hinges on rigorous method validation. As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2), analytical procedures must be validated to demonstrate their suitability for the intended purpose.[5][10]

Key validation parameters for elemental analysis include:

  • Accuracy: The closeness of the experimental value to the theoretical value. This is often assessed by analyzing a Certified Reference Material (CRM) with a known elemental composition.[11][12] While organic bromine CRMs are not widely available, accuracy can be demonstrated by spiking experiments and by using CRMs for the final determinative step (e.g., a certified bromide standard for IC).[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present. For IC, this means demonstrating that the bromide peak is well-resolved from other anions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an element in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the element in the sample over a defined range.

ValidationProcess Method Analytical Method Protocol Validation Protocol (ICH Q2) Method->Protocol Accuracy Accuracy (CRM/Spiking) Protocol->Accuracy Precision Precision (Repeatability) Protocol->Precision Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Accuracy->Report Precision->Report Specificity->Report Linearity->Report LOQ->Report Robustness->Report

Caption: Key parameters in the analytical method validation process.

Conclusion

The elemental analysis of a novel compound such as 3-(4-Bromo-2-methoxyphenoxy)propanoic acid is a multi-faceted process that requires a suite of well-chosen and validated analytical techniques. For carbon and hydrogen, automated combustion analysis is the gold standard. Oxygen determination is reliably achieved through pyrolysis. For bromine, the classical Schöniger flask combustion followed by ion chromatography offers a robust and specific method, while instrumental techniques like ICP-MS and XRF provide high-throughput alternatives with varying degrees of sensitivity and complexity.

The ultimate choice of methodology will depend on the specific requirements of the laboratory, including desired accuracy and precision, sample throughput needs, and available instrumentation. Regardless of the method chosen, adherence to a strict validation protocol, guided by ICH principles and grounded in the use of Certified Reference Materials, is non-negotiable to ensure data of the highest scientific integrity.

References

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • Schmidt, T. C., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(6), 389-401. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Interlabor. (n.d.). Elemental analysis according to ICH Q3D guidelines. Retrieved from [Link]

  • Getzendaner, M. E. (1975). A review of bromine determination in foods. Journal of the Association of Official Analytical Chemists, 58(4), 711-716. Retrieved from [Link]

  • Sahin, A., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF ELEMENTAL IMPURITIES IN MICAFUNGIN FOR INJECTION. Marmara Pharmaceutical Journal, 25(3), 436-446. Retrieved from [Link]

  • El-Shahat, M. F., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Quantitative Analysis of Organic Compounds. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectrum of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, a meticulous understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, a compound of interest for its potential applications in drug development. By comparing its spectral features with structurally related analogs, this document offers a framework for its characterization and highlights the critical influence of experimental conditions, particularly solvent choice, on its electronic transitions.

Introduction to the Chromophore: The Substituted Phenoxy Moiety

The UV-Vis absorption characteristics of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid are primarily dictated by the electronic transitions within the substituted benzene ring of the phenoxy group. The benzene chromophore exhibits characteristic absorption bands in the UV region, which are sensitive to the nature and position of substituents. In this molecule, the presence of a bromo, a methoxy, and a propanoic acid ether-linked group significantly influences the energy of the π → π* transitions.

The methoxy group (-OCH₃), being an electron-donating group (auxochrome), tends to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and increase the absorption intensity (hyperchromic effect). Conversely, the bromine atom (-Br), an electron-withdrawing group, can induce a slight bathochromic shift. The propanoic acid side chain, being relatively isolated from the aromatic ring by the ether linkage, is expected to have a minor effect on the primary absorption bands of the phenoxy chromophore.

Comparative Spectral Analysis

To contextualize the UV-Vis spectrum of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, a comparison with structurally similar compounds is essential. The following table summarizes the expected and reported UV-Vis absorption maxima (λmax) for related molecules.

CompoundStructureExpected λmax (nm)Key Spectral Features & Rationale
3-(4-Bromo-2-methoxyphenoxy)propanoic acid 3-(4-Bromo-2-methoxyphenoxy)propanoic acid~285-295The combined effect of the electron-donating methoxy group and the bromo substituent on the phenoxy ring is expected to result in a bathochromic shift compared to phenol. The acidic proton of the carboxylic acid may lead to solvent-dependent spectral shifts.
4-Bromo-2-methoxyphenol [1][2]4-Bromo-2-methoxyphenol~288As a close structural analog, its spectrum provides a strong basis for predicting the λmax of the target compound. The absence of the propanoic acid side chain might result in subtle differences.
Guaiacol (2-Methoxyphenol) [1]Guaiacol~275Lacking the bromo substituent, its λmax is at a shorter wavelength, highlighting the bathochromic effect of bromine.
4-Methoxyphenol [3]4-Methoxyphenol~222, 282This compound demonstrates the influence of a single methoxy group on the phenol chromophore.
Phenoxyacetic acid [4]Phenoxyacetic acid~268, 274The unsubstituted phenoxy ring shows absorption at shorter wavelengths, emphasizing the role of substituents in shifting the λmax.

The Critical Role of Solvent Selection

The choice of solvent is a crucial parameter in UV-Vis spectroscopy as it can significantly influence the position and intensity of absorption bands.[5][6] Solvent-solute interactions can stabilize the ground or excited state of the molecule to different extents, leading to spectral shifts.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the solute. For molecules like 3-(4-Bromo-2-methoxyphenoxy)propanoic acid, which has a carboxylic acid group and ether oxygen, hydrogen bonding can lead to stabilization of the ground state, potentially causing a hypsochromic shift (blue shift) of the n → π* transitions. Conversely, for π → π* transitions, polar solvents often lead to a bathochromic shift.[5]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents have a dipole moment but do not have acidic protons. They can interact with the solute through dipole-dipole interactions, which can also influence the absorption spectrum.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): In nonpolar solvents, solute-solvent interactions are minimal. The resulting spectrum often exhibits finer structural details.[5]

A comparative analysis of the UV-Vis spectrum of the target compound in solvents of varying polarity is highly recommended to fully characterize its electronic transitions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra, the following detailed protocol is recommended.

Materials and Instrumentation
  • Analyte: 3-(4-Bromo-2-methoxyphenoxy)propanoic acid (ensure high purity)

  • Solvents: Spectroscopic grade ethanol, methanol, acetonitrile, and hexane

  • Instrumentation: A double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: High-Purity Analyte stock_sol Prepare 1 mg/mL Stock Solution in Ethanol prep_start->stock_sol working_sol Prepare Working Solutions (e.g., 10 µg/mL) in Various Solvents stock_sol->working_sol blank_sol Prepare Blank Solutions (Pure Solvents) working_sol->blank_sol baseline Baseline Correction with Blank Cuvette blank_sol->baseline For each solvent acq_start Instrument Warm-up acq_start->baseline scan Scan Sample Spectrum (e.g., 200-400 nm) baseline->scan replicate Perform Replicate Measurements (n=3) scan->replicate analysis_start Identify λmax and Absorbance replicate->analysis_start molar_abs Calculate Molar Absorptivity (ε) analysis_start->molar_abs comparison Compare Spectra in Different Solvents molar_abs->comparison report Report Results comparison->report

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid and dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions in the desired spectroscopic grade solvents (e.g., ethanol, hexane, acetonitrile). The final concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 for optimal accuracy.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place it in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam path. Acquire the absorption spectrum.

  • Data Recording and Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorption (λmax). If the path length and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

  • Solvent Comparison: Repeat steps 4-6 for each solvent to be investigated.

Conclusion

The UV-Vis absorption spectrum of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid is a valuable tool for its identification, quantification, and for gaining insights into its electronic structure. A thorough analysis, including a comparison with structurally related compounds and an investigation of solvent effects, is crucial for a comprehensive understanding of its spectroscopic properties. The provided protocol offers a robust framework for obtaining high-quality, reproducible data, which is essential for applications in drug development and quality control.

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